米托拉克托

描述

科学研究应用

化学: 它用作有机合成中的试剂,以及合成其他化合物的起始材料。

生物学: 米托拉克托尔能够穿过血脑屏障,使其成为研究脑肿瘤和其他中枢神经系统疾病的宝贵工具.

医学: 作为一种抗肿瘤剂,米托拉克托尔用于治疗各种癌症,包括脑瘤、淋巴瘤和某些类型的白血病.

工业: 米托拉克托尔用于生产药品和其他化学产品.

作用机制

米托拉克托尔通过干扰癌细胞的 DNA 复制过程发挥作用。 作为一种烷化剂,它将烷基引入 DNA 结构,导致 DNA 链交联 . 这种交联阻碍了 DNA 复制和转录,最终诱导癌细胞凋亡(程序性细胞死亡) . 米托拉克托尔靶向快速分裂的细胞,这使得它对恶性肿瘤有效 .

生化分析

Biochemical Properties

Mitolactol plays a crucial role in biochemical reactions, primarily through its interaction with DNA. As a DNA alkylating agent, mitolactol forms covalent bonds with DNA molecules, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription . This interaction disrupts the normal function of DNA, ultimately leading to cell death. Mitolactol also interacts with various enzymes and proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

Mitolactol exerts significant effects on various types of cells and cellular processes. In cancer cells, mitolactol induces cytotoxicity by causing DNA damage and inhibiting cell division . This compound has been shown to affect cell signaling pathways, including the Notch signaling pathway, which plays a role in cell differentiation and proliferation . Additionally, mitolactol influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to the compound’s ability to inhibit tumor growth and promote cell death.

Molecular Mechanism

The molecular mechanism of mitolactol involves its ability to alkylate DNA, leading to the formation of DNA adducts and cross-links . These modifications interfere with DNA replication and transcription, ultimately resulting in cell death. Mitolactol also inhibits DNA repair enzymes, preventing the repair of damaged DNA and enhancing its cytotoxic effects . Additionally, mitolactol has been shown to activate the Notch signaling pathway, which further contributes to its antineoplastic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mitolactol have been observed to change over time. The stability and degradation of mitolactol are critical factors that influence its long-term effects on cellular function . Studies have shown that mitolactol can undergo transformation into more cytotoxic products in aqueous solutions, which can enhance its effectiveness over time .

Dosage Effects in Animal Models

The effects of mitolactol vary with different dosages in animal models. At lower doses, mitolactol has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, mitolactol can induce toxic effects, including myelosuppression and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Mitolactol is involved in several metabolic pathways, including its conversion into epoxides at slightly alkaline pH . These epoxides are more reactive and contribute to the compound’s cytotoxic effects by forming additional DNA adducts and cross-links . Mitolactol also interacts with various enzymes and cofactors involved in its metabolism, further influencing its activity and effectiveness .

Transport and Distribution

Mitolactol is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in brain tissue shortly after administration, indicating its ability to cross the blood-brain barrier . Mitolactol also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions influence the localization and accumulation of mitolactol, ultimately affecting its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of mitolactol plays a crucial role in its activity and function. Mitolactol has been shown to localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, mitolactol can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and effectiveness . Understanding the subcellular localization of mitolactol is essential for optimizing its use in cancer therapy.

准备方法

合成路线及反应条件

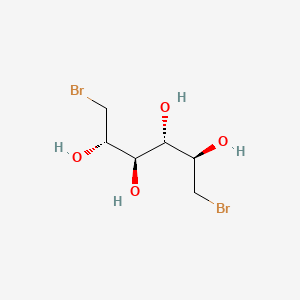

米托拉克托尔可以通过半乳糖醇的溴化反应合成。 一种常见的制备方法是将半乳糖醇溶解在浓氢溴酸中,并将混合物在 70°C 下加热 12 小时 . 然后将反应混合物倒入冰中,使米托拉克托尔结晶。 将晶体过滤并从热的甲醇中重结晶,以获得纯的米托拉克托尔 .

工业生产方法

米托拉克托尔的工业生产遵循类似的合成路线,但规模更大。 反应条件进行了优化,以提高产量和纯度。 例如,将氢溴酸浓度维持在 69-70% 并控制加热时间和温度对于获得高产率至关重要 . 工业方法旨在实现平均 50% 或更高的收率和 80% 或更高的纯度 .

化学反应分析

反应类型

米托拉克托尔会发生多种化学反应,包括:

氧化: 米托拉克托尔可以被氧化成各种氧化产物。

还原: 它可以在特定条件下被还原以生成不同的还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 亲核试剂如氢氧根离子或胺可以取代溴原子.

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致二溴己烷衍生物的形成,而取代反应会生成各种取代的半乳糖醇衍生物 .

相似化合物的比较

米托拉克托尔类似于其他烷化剂,如米托溴醇和二溴杜尔西醇 . 它具有与这些化合物不同的独特性质:

类似化合物

- 米托溴醇

- 二溴杜尔西醇

- 用于癌症治疗的其他烷化剂

属性

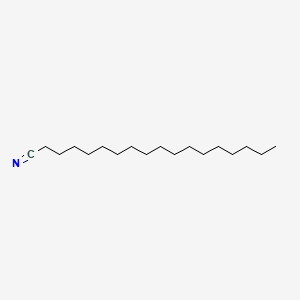

IUPAC Name |

1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048158 | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomannitol is a white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

488-41-5, 35827-62-4, 10318-26-0, 688007-15-0 | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC140389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitolactol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mitobronitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitobronitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

349 to 352 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dibromodulcitol exert its antitumor effect?

A1: Dibromodulcitol is a bifunctional alkylating agent, meaning it can form crosslinks within DNA strands. [] While its precise mechanism is not fully elucidated, DBD is thought to primarily target the N7 position of guanine, leading to DNA interstrand crosslinks. [] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: Are there specific cancer types where Dibromodulcitol demonstrates higher efficacy?

A2: Research suggests that DBD exhibits promising activity against various tumor types. Clinical studies have shown DBD's effectiveness in treating:

- Brain Tumors: DBD has demonstrated activity against medulloblastoma and ependymoma, particularly in recurrent cases. []

- Squamous Cell Carcinomas: DBD has been studied in squamous cell cancers of the head and neck, lung, and cervix. [, , ]

- Breast Cancer: DBD has been used in combination regimens for metastatic breast cancer. [, , , ]

- Hemangiopericytoma: While rare, DBD has shown remarkable activity in a case report of metastatic hemangiopericytoma. []

Q3: What is the chemical structure of Dibromodulcitol?

A3: Dibromodulcitol is a hexitol derivative with two bromine atoms attached to the terminal carbon atoms. Its IUPAC name is 1,6-dibromo-1,6-dideoxy-D-galactitol.

Q4: What is the molecular formula and weight of Dibromodulcitol?

A4: The molecular formula of DBD is C6H12Br2O4, and its molecular weight is 308.0 g/mol.

Q5: How is Dibromodulcitol administered, and what are its pharmacokinetic properties?

A5: Dibromodulcitol is typically administered orally. [, , , , , ] It exhibits variable absorption, and peak plasma concentrations are typically reached within 1-4 hours after administration. [, ] DBD is metabolized in the liver, and its metabolites, including dianhydrodulcitol and bromoanhydrodulcitol, have also been detected in plasma and cerebrospinal fluid. [] The elimination half-life of DBD is relatively short, ranging from approximately 2 to 5 hours. [, ]

Q6: Does Dibromodulcitol cross the blood-brain barrier?

A6: Yes, DBD and its metabolites are detectable in the cerebrospinal fluid, indicating that it can cross the blood-brain barrier. [] This property makes it a potential therapeutic option for treating brain tumors. []

Q7: What are the common mechanisms of resistance to Dibromodulcitol?

A7: Resistance to DBD can develop through various mechanisms, including:

Q8: What are the major side effects associated with Dibromodulcitol therapy?

A8: Myelosuppression, characterized by decreased blood cell counts (leukopenia, thrombocytopenia), is the dose-limiting toxicity of DBD. [, , ] Other common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and hair loss (alopecia). [, , , , , ]

Q9: Are there long-term risks associated with Dibromodulcitol treatment?

A9: DBD has been associated with an increased risk of secondary malignancies, particularly myelodysplastic syndrome (MDS) and acute nonlymphocytic leukemia (ANLL). [] The risk appears to be dose-dependent and may be higher in patients who have received prior radiation or alkylating agent therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。